2-Methoxy-dibenzosuberone
Overview
Description
2-Methoxy-dibenzosuberone (also known as MDS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MDS is a derivative of dibenzosuberone, a type of organic compound that is commonly used as a starting material in the synthesis of other chemical compounds.
Scientific Research Applications
Antidepressant Potential
2-Methoxy-dibenzosuberone derivatives show potential as tricyclic antidepressants (TCAs). TCAs are widely used antidepressants in many countries. Novel biologically active dibenzosuberone derivatives have been synthesized, showing potential for therapeutic use in mental health disorders (Merkaš et al., 2005).
Inhibitors in Pharmacological Research
These derivatives have been studied as p38 MAP kinase inhibitors. The introduction of hydrophilic moieties at specific positions of 2-phenylamino-dibenzosuberones has resulted in extremely potent inhibitors, suggesting their applicability in pharmacological research and potential as a new generation of anti-inflammatory drugs (Koeberle et al., 2012).
Antiviral Properties
A series of dibenzofuran and dibenzosuberol derivatives, including dibenzosuberenone, have been found to block rhinovirus replication in vitro. These compounds significantly reduce viral spread and may interact with viral capsid proteins, indicating their potential as antiviral agents (Murray & Babe, 1999).
Synthesis and Chemical Properties
Studies have been conducted on the synthesis of dibenzosuberenone and its derivatives, exploring methods such as catalytic dehydrogenation and alternative preparation methods for derivatives like 2,8-dimethyldibenzosuberenone (Burbiel, 2006).
Coordination Chemistry and Catalysis
Dibenzosuberone has been used in the formation of alkynyldibenzosuberols and alkynyldibenzosuberenols, leading to the creation of [Co2 (CO)4 (dppm)(alkynol)] clusters. These compounds show interesting properties in coordination chemistry and catalysis (Harris et al., 2016).
Antitumor Activities
2-Arylidenebenzosuberones and their derivatives have been synthesized and screened for antitumor activities, revealing significant potential in cancer research (Boulos et al., 2012).
Safety and Hazards
Future Directions
Dibenzosuberone (DBS), which 2-Methoxy-dibenzosuberone is a derivative of, is a key intermediate for the synthesis of relevant active pharmaceutical ingredients (APIs) for the treatment of several diseases related to the central nervous system. There is ongoing research into improving the methodology for the synthesis of DBS, with a focus on limiting waste production via the use of immobilized catalysts .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a boiling point of 418.2±45.0 °C and a density of 1.166±0.06 g/cm3 .
Cellular Effects
It is known that benzaldehydes, a class of compounds to which 2-Methoxy-dibenzosuberone belongs, have potent antifungal activity . They disrupt cellular antioxidation systems, effectively inhibiting fungal growth .
Molecular Mechanism
It is known that benzaldehydes can disrupt cellular antioxidation systems, which could suggest a potential mechanism of action for this compound .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 418.2±45.0 °C and a density of 1.166±0.06 g/cm3 , which could suggest its stability under certain conditions.
Metabolic Pathways
It is known that benzaldehydes, a class of compounds to which this compound belongs, can disrupt cellular antioxidation systems , which could suggest a potential involvement in certain metabolic pathways.
Properties
IUPAC Name |
6-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)16(15)17/h2-5,8-10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFQZKLQUBMUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201776 | |
Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17910-72-4 | |
Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17910-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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